Boc-3-cyclohexyl-L-alanine methyl ester

Description

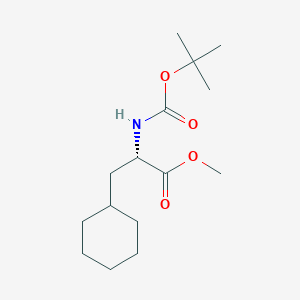

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl (2S)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27NO4/c1-15(2,3)20-14(18)16-12(13(17)19-4)10-11-8-6-5-7-9-11/h11-12H,5-10H2,1-4H3,(H,16,18)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FALUXMVPGFKLAM-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1CCCCC1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1CCCCC1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30427029 | |

| Record name | Boc-Cha-OMe | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98105-41-0 | |

| Record name | Boc-Cha-OMe | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Boc-3-cyclohexyl-L-alanine Methyl Ester: A Key Intermediate in Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-3-cyclohexyl-L-alanine methyl ester is a chiral amino acid derivative that serves as a crucial building block in medicinal chemistry and peptide research.[1] Its structure, featuring a tert-butoxycarbonyl (Boc) protecting group on the amino function and a methyl ester on the carboxyl group, makes it a stable and versatile intermediate for both solid-phase and solution-phase peptide synthesis. The incorporation of a cyclohexyl side chain increases the lipophilicity of the molecule, which can significantly influence the conformational properties of the resulting peptides. This characteristic is particularly valuable in structure-activity relationship (SAR) studies and the development of novel bioactive compounds. This technical guide provides a comprehensive overview of its chemical properties, synthesis, applications, and its role in the broader context of drug discovery.

Physicochemical and Safety Data

Quantitative data for this compound are summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 98105-41-0 | Chem-Impex |

| Molecular Formula | C₁₅H₂₇NO₄ | Smolecule |

| Molecular Weight | 285.38 g/mol | CymitQuimica |

| Appearance | Crystalline solid | Smolecule |

| Melting Point | 47-49 °C | Smolecule |

| Boiling Point (Predicted) | ~386.9 °C | Smolecule |

| Density (Predicted) | ~1.034 g/cm³ | Smolecule |

| pKa (Predicted) | ~11.18 | Smolecule |

| Purity | ≥ 95% | Chem-Impex |

Table 2: Safety and Handling Information

| Aspect | Recommendation |

| Storage | Store in a cool, dry, and well-ventilated area. |

| Handling | Use personal protective equipment (PPE) such as gloves and safety glasses. Avoid inhalation of dust. |

| In case of contact | In case of eye or skin contact, rinse thoroughly with water. If inhaled, move to fresh air. |

| Disposal | Dispose of in accordance with local regulations. |

Synthesis and Chemical Reactions

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. The crystalline form of this ester is particularly sought after in the pharmaceutical industry due to its higher purity and improved handling characteristics compared to its oily form.[1][2]

General Synthesis Method

The synthesis of this compound typically involves the following key steps:[3]

-

Protection of L-Alanine: The amino group of L-alanine is protected with a tert-butyloxycarbonyl (Boc) group. This is commonly achieved by reacting L-alanine with di-tert-butyl dicarbonate in the presence of a base.

-

Cyclohexylation: The protected L-alanine then undergoes a reaction to introduce the cyclohexyl group at the beta-position.

-

Esterification: The final step is the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to yield the methyl ester.

Experimental Protocols

Representative Experimental Protocol: Dipeptide Synthesis

Objective: To synthesize a dipeptide using a Boc-protected amino acid.

Materials:

-

Boc-cyclohexyl-D-Ala-OH (as a representative Boc-protected amino acid)

-

Amino acid methyl ester hydrochloride (e.g., L-alanine methyl ester hydrochloride)

-

Coupling agent (e.g., N,N'-dicyclohexylcarbodiimide - DCC)

-

Coupling additive (e.g., 1-hydroxybenzotriazole - HOBt)

-

Base (e.g., N,N-diisopropylethylamine - DIPEA)

-

Anhydrous solvent (e.g., dichloromethane - DCM)

-

Reagents for workup and purification (e.g., ethyl acetate, 1M HCl, saturated NaHCO₃ solution, brine, anhydrous magnesium sulfate)

Procedure:

-

Amine Salt Neutralization: Dissolve the amino acid methyl ester hydrochloride (1.0 equivalent) in anhydrous DCM. Cool the solution to 0°C and add DIPEA (1.1 equivalents). Stir for 15-20 minutes at 0°C to generate the free amine.

-

Carboxylic Acid Activation: In a separate flask, dissolve Boc-cyclohexyl-D-Ala-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM. Cool the solution to 0°C.

-

Coupling Reaction: To the solution from step 2, add DCC (1.1 equivalents) and stir for 30 minutes at 0°C.

-

Peptide Bond Formation: Add the free amine solution from step 1 to the activated carboxylic acid solution from step 3. Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Workup: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate successively with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude dipeptide can then be purified by column chromatography on silica gel.

Applications in Drug Discovery and Development

This compound is primarily used as an intermediate in the synthesis of more complex molecules for pharmaceutical development.[1] Its application is particularly noted in the fields of oncology and neurology.[4] The cyclohexyl group can enhance the bioavailability and stability of drug candidates.[4]

As this compound is a synthetic building block, it does not have a direct, well-defined role in biological signaling pathways. Instead, its importance lies in its incorporation into larger peptide-based drugs that are designed to interact with specific biological targets. The workflow from a building block like this compound to a potential drug candidate is illustrated below.

Conclusion

This compound is a valuable and versatile building block for researchers and professionals in the field of drug development. Its unique structural features, particularly the lipophilic cyclohexyl side chain, allow for the synthesis of novel peptides and peptidomimetics with potentially enhanced pharmacological properties. While direct quantitative biological activity data for this intermediate is not the primary focus of research, its importance is underscored by its role in the creation of new therapeutic agents. This technical guide provides a foundational understanding of its properties and applications, highlighting its significance in the journey from chemical synthesis to potential clinical candidates.

References

An In-depth Technical Guide to Boc-3-cyclohexyl-L-alanine methyl ester

CAS Number: 98105-41-0

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

N-tert-Butoxycarbonyl-3-cyclohexyl-L-alanine methyl ester, commonly referred to as Boc-3-cyclohexyl-L-alanine methyl ester or Boc-Cha-OMe, is a chiral amino acid derivative with significant utility in medicinal chemistry and peptide research. Its unique structural features, including the lipophilic cyclohexyl side chain, a Boc-protected amine, and a methyl-esterified carboxyl group, make it a valuable building block for the synthesis of peptide-based therapeutics with enhanced pharmacological properties. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, experimental applications, and its role in modulating key signaling pathways implicated in oncology and neurology.

Core Compound Properties

This compound is a white crystalline solid at room temperature.[1][2] The incorporation of the cyclohexyl moiety in place of a phenyl group (as in phenylalanine) increases the hydrophobicity and metabolic stability of peptides containing this residue.[2][3] This modification is a key strategy in drug design to improve the bioavailability and efficacy of peptide drug candidates.[2][3]

Table 1: Physicochemical and Identification Data

| Property | Value | Reference(s) |

| CAS Number | 98105-41-0 | [1] |

| Molecular Formula | C₁₅H₂₇NO₄ | [3] |

| Molecular Weight | 285.38 g/mol | [3] |

| IUPAC Name | methyl (2S)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | [4] |

| Synonyms | Boc-Cha-OMe, N-(tert-Butoxycarbonyl)-3-cyclohexyl-L-alanine methyl ester | [5] |

| Physical Form | Crystalline Solid | [1] |

| Melting Point | 47-49 °C | [6] |

| Optical Rotation | [α]²⁰/D: -19° to -20° (c=1 in Methanol) | [5] |

| Purity (Typical) | ≥95% (HPLC) | [5] |

| Solubility | Soluble in organic solvents like methanol, dichloromethane | Inferred |

Table 2: Predicted Spectroscopic Data

| Spectroscopy | Predicted Data | Reference(s) |

| ¹H NMR (CDCl₃) | δ ~4.3 ppm (m, 1H, α-H), δ ~3.7 ppm (s, 3H, OCH₃), δ ~1.6-1.8 ppm (m, 6H, cyclohexyl), δ ~1.4 ppm (s, 9H, Boc), δ ~0.9-1.3 ppm (m, 7H, cyclohexyl & β-CH₂) | [7] |

| ¹³C NMR (CDCl₃) | δ ~173 ppm (C=O, ester), δ ~155 ppm (C=O, Boc), δ ~80 ppm (C(CH₃)₃), δ ~53 ppm (α-C), δ ~52 ppm (OCH₃), δ ~40 ppm (β-C), δ ~34 ppm (cyclohexyl C1), δ ~32 ppm (cyclohexyl C2, C6), δ ~28 ppm (C(CH₃)₃), δ ~26 ppm (cyclohexyl C3, C5), δ ~25 ppm (cyclohexyl C4) | [7] |

| FT-IR (ATR) | ~3350 cm⁻¹ (N-H stretch), ~2920, 2850 cm⁻¹ (C-H stretch), ~1745 cm⁻¹ (C=O stretch, ester), ~1700 cm⁻¹ (C=O stretch, carbamate), ~1160 cm⁻¹ (C-O stretch) | [7] |

| Mass Spec (ESI-MS) | m/z 286 [M+H]⁺, 308 [M+Na]⁺ | Inferred |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a multi-step process starting from a commercially available amino acid precursor.

Experimental Protocol: Synthesis of Boc-3-cyclohexyl-L-alanine

This protocol describes the synthesis of the carboxylic acid precursor, which is then esterified.

-

Boc Protection of L-Phenylalanine: L-Phenylalanine is reacted with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base (e.g., sodium hydroxide or triethylamine) in a suitable solvent system (e.g., dioxane/water or dichloromethane) to yield N-Boc-L-phenylalanine.

-

Hydrogenation of the Phenyl Ring: The resulting N-Boc-L-phenylalanine is dissolved in a solvent such as methanol or ethanol. The solution is then subjected to catalytic hydrogenation using a rhodium on carbon (Rh/C) or platinum oxide (PtO₂) catalyst under a hydrogen atmosphere. This step reduces the aromatic phenyl ring to a saturated cyclohexyl ring.

-

Work-up and Isolation: After the reaction is complete, the catalyst is removed by filtration. The solvent is evaporated under reduced pressure to yield N-Boc-3-cyclohexyl-L-alanine, typically as an oil or solid.

Experimental Protocol: Methyl Esterification

The carboxylic acid can be converted to the methyl ester via Fischer esterification or by using a milder coupling agent.

-

Fischer Esterification: N-Boc-3-cyclohexyl-L-alanine is dissolved in an excess of methanol. A catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) is added. The mixture is heated to reflux for several hours. The reaction is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product as an oil.

-

Crystallization: The oily product can be crystallized by dissolving it in a minimal amount of a suitable organic solvent (e.g., methanol) and then adding a non-polar solvent (e.g., n-hexane) followed by cooling. Seeding with a previously formed crystal can facilitate crystallization.[8] This process yields the final product, this compound, in a higher purity crystalline form.[8]

References

- 1. tandfonline.com [tandfonline.com]

- 2. Multi-targeting of K-Ras domains and mutations by peptide and small molecule inhibitors | PLOS Computational Biology [journals.plos.org]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. Buy this compound | 98105-41-0 [smolecule.com]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound | 98105-41-0 [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. Role of Cardiolipin in Mitochondrial Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Boc-3-cyclohexyl-L-alanine Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Boc-3-cyclohexyl-L-alanine methyl ester, a key building block in modern pharmaceutical research and peptide synthesis. This document details its chemical properties, synthesis protocols, and applications in drug discovery, presenting data in a clear and accessible format for the scientific community.

Core Chemical and Physical Properties

This compound is a chiral amino acid derivative valued for its role as a versatile intermediate in organic synthesis.[1] Its structure incorporates a tert-butyloxycarbonyl (Boc) protecting group on the amino function and a methyl ester on the carboxyl group, rendering it a stable component for both solid-phase and solution-phase peptide synthesis.[1] The presence of the cyclohexyl side chain increases the molecule's lipophilicity, which can enhance the conformational stability and bioavailability of the resulting peptides.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Weight | 285.38 g/mol | [2][3][4] |

| Molecular Formula | C₁₅H₂₇NO₄ | [2][3][4] |

| CAS Number | 98105-41-0 | [2][5] |

| IUPAC Name | methyl (2S)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | [1] |

| Appearance | White crystalline solid | [2][6] |

| Purity | ≥ 95% (HPLC) | [2] |

| Melting Point | 47-49 °C | [5][6] |

| Optical Rotation | [α]D²⁰ = -19 ± 2° (c=1 in MeOH) | [2] |

| Storage Conditions | 0-8 °C | [2] |

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process that involves the protection of the amino group, introduction of the cyclohexyl moiety, and esterification of the carboxylic acid.[6]

Experimental Protocol: Synthesis of this compound

This protocol is a representative example for the laboratory-scale synthesis of the title compound.

Materials:

-

L-Alanine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Dioxane

-

Water

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄)

-

Lithium diisopropylamide (LDA)

-

Tetrahydrofuran (THF), anhydrous

-

Cyclohexylmethyl bromide

-

Hydrochloric acid (HCl), 1M

-

Methanol (MeOH), anhydrous

-

Thionyl chloride (SOCl₂) or an acid catalyst

Procedure:

-

Boc Protection of L-Alanine:

-

Dissolve L-alanine in a 1:1 mixture of dioxane and water containing two equivalents of NaHCO₃.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of Boc₂O (1.1 equivalents) in dioxane dropwise over 1 hour.

-

Allow the mixture to warm to room temperature and stir overnight.

-

Acidify the reaction mixture to pH 2-3 with 1M HCl.

-

Extract the product, Boc-L-alanine, with ethyl acetate.

-

Wash the organic layer with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to yield Boc-L-alanine.

-

-

Alkylation with Cyclohexylmethyl Bromide:

-

Dissolve Boc-L-alanine in anhydrous THF and cool to -78 °C under a nitrogen atmosphere.

-

Slowly add LDA (2.2 equivalents) and stir for 1 hour at -78 °C.

-

Add cyclohexylmethyl bromide (1.2 equivalents) and allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction with saturated aqueous ammonium chloride.

-

Extract the product with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate to yield Boc-3-cyclohexyl-L-alanine.

-

-

Methyl Esterification:

-

Dissolve the crude Boc-3-cyclohexyl-L-alanine in anhydrous methanol.

-

Cool the solution to 0 °C and add thionyl chloride (1.2 equivalents) dropwise.

-

Reflux the mixture for 4 hours.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over MgSO₄, filter, and concentrate to obtain the crude product.

-

Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield pure this compound.

-

Diagram 1: Synthesis Workflow

Caption: A flowchart illustrating the three main stages in the synthesis of this compound.

Applications in Drug Discovery and Development

This compound is a valuable building block in the development of novel therapeutics, particularly in the realm of peptide-based drugs.[2] Its unique structural features are leveraged to improve the pharmacological properties of drug candidates.

-

Peptide Synthesis: The compound's primary application is in peptide synthesis, where it serves as a protected amino acid. The Boc group ensures that the amine functionality does not undergo unwanted reactions during peptide chain elongation and can be selectively removed under mild acidic conditions.[2][6]

-

Enhanced Drug Properties: The cyclohexyl group imparts increased hydrophobicity to peptides, which can lead to improved metabolic stability, cell membrane permeability, and bioavailability.[2] This makes it a desirable component for designing peptide drugs targeting intracellular proteins or for oral administration.

-

Therapeutic Areas: Researchers have utilized this compound in the design of novel therapeutics for oncology and neurology, where peptide-based drugs are of growing interest.[2] It is also used in biotechnology for producing modified proteins with therapeutic potential.[2]

References

- 1. This compound|CAS 98105-41-0 [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Boc-β-cyclohexyl-L-alanine methyl ester | CymitQuimica [cymitquimica.com]

- 4. 98105-41-0 | this compound | Next Peptide [nextpeptide.com]

- 5. This compound | 98105-41-0 [chemicalbook.com]

- 6. Buy this compound | 98105-41-0 [smolecule.com]

An In-depth Technical Guide to Boc-3-cyclohexyl-L-alanine Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, synthesis, and applications of Boc-3-cyclohexyl-L-alanine methyl ester, a key building block in modern peptide chemistry and drug discovery.

Core Compound Structure and Properties

This compound is a synthetic amino acid derivative featuring a tert-butyloxycarbonyl (Boc) protecting group on the amine and a methyl ester protecting the carboxylic acid. The side chain is a cyclohexyl group, which imparts unique properties to peptides that incorporate this moiety.[1]

The chemical structure is as follows:

Caption: Chemical structure of this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference(s) |

| CAS Number | 98105-41-0 | [1][2][3] |

| Molecular Formula | C₁₅H₂₇NO₄ | [1][2] |

| Molecular Weight | 285.38 g/mol | [2][3] |

| Appearance | White solid | [2] |

| Melting Point | 47-49 °C | [1][3] |

| Optical Rotation | [α]D²⁰ = -19 ± 2º (c=1 in MeOH) | [2] |

| Purity | ≥ 95% (HPLC) | [2] |

| Storage | 0-8 °C | [2] |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the catalytic hydrogenation of its aromatic precursor, Boc-L-phenylalanine methyl ester.[4] Rhodium-based catalysts are particularly effective for this transformation.[4]

Representative Protocol: Catalytic Hydrogenation

-

Materials:

-

Boc-L-phenylalanine methyl ester

-

Rhodium on alumina (Rh/Al₂O₃) or a similar rhodium-based catalyst

-

Methanol (HPLC grade)

-

Hydrogen gas (H₂)

-

High-pressure hydrogenation vessel (e.g., Parr hydrogenator)

-

Filtration apparatus (e.g., Celite pad)

-

Rotary evaporator

-

-

Procedure:

-

In a high-pressure hydrogenation vessel, dissolve Boc-L-phenylalanine methyl ester in methanol.

-

Carefully add the rhodium-based catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Seal the vessel and purge with hydrogen gas several times to remove any residual air.

-

Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-100 psi).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

Once the reaction is complete, carefully vent the hydrogen gas from the vessel and purge with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Rinse the Celite pad with methanol to ensure complete recovery of the product.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

The crude product can be further purified by column chromatography on silica gel if necessary.

-

Use in Peptide Synthesis: A Representative Coupling Protocol

This compound is a valuable building block for incorporating the cyclohexylalanine (Cha) residue into peptides. The following is a representative protocol for a solution-phase peptide coupling reaction.

-

Materials:

-

This compound (after deprotection of the methyl ester to the free carboxylic acid, i.e., Boc-3-cyclohexyl-L-alanine)

-

An amino acid methyl ester hydrochloride (e.g., H-Gly-OMe·HCl)

-

Coupling reagent (e.g., N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC))

-

Activation agent (e.g., 1-hydroxybenzotriazole (HOBt))

-

Base (e.g., N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA))

-

Anhydrous solvent (e.g., dichloromethane (DCM) or dimethylformamide (DMF))

-

-

Procedure:

-

Dissolve the amino acid methyl ester hydrochloride in the anhydrous solvent.

-

Add the base dropwise at 0 °C to neutralize the hydrochloride salt, forming the free amine.

-

In a separate flask, dissolve Boc-3-cyclohexyl-L-alanine and HOBt in the anhydrous solvent.

-

Add the coupling reagent (DCC or EDC) to the solution containing the Boc-amino acid and stir at 0 °C for approximately 30 minutes to activate the carboxylic acid.

-

Add the solution of the free amine (from step 2) to the activated Boc-amino acid solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC or HPLC.

-

Once complete, filter the reaction mixture to remove any precipitated byproducts (e.g., dicyclohexylurea (DCU) if DCC is used).

-

Wash the filtrate with aqueous solutions of dilute acid (e.g., 1 M HCl) and base (e.g., saturated NaHCO₃) to remove unreacted starting materials and byproducts.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude protected dipeptide.

-

Purify the dipeptide by column chromatography.

-

Boc Group Deprotection

The Boc protecting group can be readily removed under mild acidic conditions.

-

Materials:

-

Boc-protected peptide

-

Trifluoroacetic acid (TFA)

-

Anhydrous dichloromethane (DCM)

-

-

Procedure:

-

Dissolve the Boc-protected peptide in anhydrous DCM.

-

Add an equal volume of TFA to the solution at 0 °C.

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring the deprotection by TLC or HPLC.

-

Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

-

Co-evaporate the residue with toluene or DCM to ensure complete removal of residual TFA.

-

The resulting deprotected peptide (as a TFA salt) can be used in the next coupling step or purified as required.

-

Applications in Drug Development

The incorporation of a cyclohexylalanine (Cha) residue, facilitated by the use of this compound, offers several advantages in the design of therapeutic peptides:

-

Enhanced Metabolic Stability: The bulky cyclohexyl side chain can sterically hinder the action of proteolytic enzymes, thereby increasing the in vivo half-life of the peptide.

-

Increased Lipophilicity: The non-polar cyclohexyl group increases the overall lipophilicity of the peptide, which can improve its ability to cross cell membranes and enhance its bioavailability.

-

Conformational Rigidity: The cyclohexyl group can restrict the conformational freedom of the peptide backbone, potentially locking it into a bioactive conformation and improving its binding affinity and selectivity for its target receptor.

Signaling Pathway and Experimental Workflow Visualization

Mitochondrial Rescue by a Cyclohexylalanine-Containing Peptide

Recent research has shown that peptides containing cyclohexylalanine can target and rescue dysfunctional mitochondria. One such peptide, CMP3013, has been shown to selectively bind to cardiolipin in the inner mitochondrial membrane, preserving the cristae structure, reducing the production of reactive oxygen species (ROS), and enhancing ATP generation. This suggests a therapeutic potential for such peptides in diseases associated with mitochondrial dysfunction.

Caption: Signaling pathway of mitochondrial rescue by a Cha-containing peptide.

Experimental Workflow for Peptide Synthesis and Evaluation

The following diagram illustrates a typical workflow for the synthesis of a peptide using this compound and its subsequent biological evaluation.

Caption: Experimental workflow for peptide synthesis and evaluation.

References

An In-depth Technical Guide to Boc-3-cyclohexyl-L-alanine Methyl Ester

Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of Boc-3-cyclohexyl-L-alanine methyl ester (CAS No. 98105-41-0). It is intended for researchers, scientists, and drug development professionals who utilize this compound in peptide synthesis and medicinal chemistry. This document includes a detailed summary of its physical properties, experimental protocols for its synthesis and analysis, and a visualization of its role in synthetic workflows.

Core Physical and Chemical Properties

This compound is a synthetic, chiral amino acid derivative widely used as a building block in organic synthesis.[1][2] The presence of a tert-butyloxycarbonyl (Boc) protecting group on the amino function and a methyl ester on the carboxyl function makes it a stable and versatile intermediate for both solid-phase and solution-phase peptide synthesis.[2] The cyclohexyl side chain increases the compound's lipophilicity, which can enhance the hydrophobic properties, stability, and bioavailability of the resulting peptides.[3]

Data Summary

The quantitative physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 98105-41-0 | [1][3] |

| Molecular Formula | C₁₅H₂₇NO₄ | [1][3][4] |

| Molecular Weight | 285.38 g/mol | [3][4] |

| Appearance | White crystalline solid | [1][3] |

| Melting Point | 47 - 49 °C | [1][5] |

| Boiling Point | ~386.9 °C (Predicted) | [1] |

| Density | ~1.034 g/cm³ | [1] |

| Purity | ≥ 95% (HPLC) | [3] |

| Optical Rotation | [α]D²⁰ = -19 ± 2º (c=1 in MeOH) | [3] |

| pKa | ~11.18 (Predicted) | [1] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are critical for ensuring reproducibility and high-quality results in the laboratory.

Synthesis Protocol

The synthesis of this compound typically involves a multi-step process beginning with the commercially available amino acid, L-alanine. The general pathway includes N-terminal protection, side-chain alkylation (not detailed here), and C-terminal esterification.[1] A representative protocol for the protection and esterification steps is adapted below.

Step 1: N-Boc Protection of L-Alanine This procedure protects the amino group with a tert-butoxycarbonyl (Boc) group.

-

Reagents: L-alanine, di-tert-butyl dicarbonate ((Boc)₂O), sodium hydroxide (NaOH), tetrahydrofuran (THF), petroleum ether, 4 M hydrochloric acid (HCl), ethyl acetate (EtOAc), saturated brine.

-

Procedure:

-

Suspend L-alanine (1.0 eq) in water and cool to 0°C. Add NaOH (1.5 eq).

-

Add THF, followed by the dropwise addition of (Boc)₂O (1.3 eq).

-

Allow the solution to warm to room temperature and stir for approximately 17 hours.[6]

-

Extract the mixture with petroleum ether to remove unreacted (Boc)₂O.[6]

-

Acidify the aqueous layer to a pH of 1 using 4 M HCl.[6]

-

Extract the acidified layer with ethyl acetate. Combine the organic phases, wash with saturated brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield N-Boc-L-alanine.[6]

-

(Note: The subsequent step, alkylation with a cyclohexyl source, is a more complex procedure not detailed in the general literature and would be followed by esterification.)

Step 2: Methyl Esterification This procedure converts the carboxylic acid of the Boc-protected amino acid to a methyl ester.

-

Reagents: N-Boc-3-cyclohexyl-L-alanine, methanol (MeOH), acid catalyst (e.g., H₂SO₄ or thionyl chloride).

-

Procedure:

-

Dissolve the N-Boc-3-cyclohexyl-L-alanine in an excess of anhydrous methanol.

-

Cool the solution in an ice bath.

-

Slowly add a catalytic amount of a suitable acid catalyst.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Quench the reaction carefully with a saturated solution of sodium bicarbonate.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude ester via column chromatography if necessary.

-

Purity Determination by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method to assess the purity of the final compound.[3]

-

Instrumentation: A standard HPLC system with a UV detector and a chiral column (e.g., C18).

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA), is commonly used.

-

Procedure:

-

Prepare a standard solution of the compound at a known concentration (e.g., 1 mg/mL) in the mobile phase.

-

Inject the sample onto the column.

-

Run the gradient elution program and monitor the eluent at a suitable wavelength (e.g., 210-220 nm).

-

The purity is calculated by integrating the area of the product peak relative to the total area of all peaks detected.

-

Role in Synthetic Chemistry

This compound is a key building block in peptide synthesis. The Boc group provides robust protection for the amine, which can be easily removed under mild acidic conditions, while the methyl ester protects the carboxylic acid.[1] This orthogonal protection strategy allows for the sequential addition of amino acids to build a complex peptide chain.

Workflow in Peptide Synthesis

The following diagram illustrates the logical workflow for incorporating this compound into a growing peptide chain.

Caption: Role of the title compound in a standard peptide synthesis cycle.

This workflow highlights the two critical reactions involving the protected amino acid: deprotection of the N-terminus and subsequent coupling with another amino acid to form a new peptide bond.[1] This cycle can be repeated to construct complex peptide-based therapeutics and other biologically active molecules.[3]

References

An In-depth Technical Guide to the Solubility of Boc-3-cyclohexyl-L-alanine Methyl Ester in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Boc-3-cyclohexyl-L-alanine methyl ester, a key building block in peptide synthesis and pharmaceutical research. A thorough understanding of its solubility in various organic solvents is critical for optimizing reaction conditions, purification strategies, and formulation development. This document outlines the predicted solubility of the compound based on its structural features and provides a detailed experimental protocol for its precise quantitative determination.

Introduction to the Solubility of this compound

N-tert-butoxycarbonyl-3-cyclohexyl-L-alanine methyl ester (Boc-Cha-OMe) is an amino acid derivative valued for its use in the synthesis of bioactive peptides and peptidomimetics. The cyclohexyl side chain imparts increased hydrophobicity and steric bulk, which can enhance the metabolic stability and conformational rigidity of the resulting peptides.[1] The solubility of this building block is a fundamental physicochemical property that dictates its handling, reactivity, and the efficiency of synthetic processes. Proper solvent selection is crucial for achieving homogeneous reaction mixtures, facilitating purification through crystallization, and ensuring high yields in both solution-phase and solid-phase peptide synthesis.

The molecular structure, featuring a nonpolar cyclohexyl group and a bulky, lipophilic Boc protecting group, suggests a favorable solubility profile in a range of nonpolar to moderately polar organic solvents. Conversely, its solubility is expected to be limited in highly polar and aqueous media.

Illustrative Solubility Data

While specific quantitative experimental data for this compound is not extensively published, the following table provides an illustrative overview of its expected solubility in common organic solvents at ambient temperature (approximately 25°C). This data is derived from the general solubility principles of similarly structured N-Boc protected amino acid esters.[2] For precise applications, experimental determination is strongly recommended using the protocol outlined in the subsequent section.

Table 1: Illustrative Solubility of this compound in Various Organic Solvents

| Solvent Family | Solvent | Polarity Index (Snyder) | Illustrative Solubility (mg/mL) | Qualitative Assessment |

| Chlorinated | Dichloromethane (DCM) | 3.1 | > 100 | Very Soluble |

| Chloroform | 4.1 | > 100 | Very Soluble | |

| Ethers | Tetrahydrofuran (THF) | 4.0 | > 50 | Freely Soluble |

| Diethyl Ether | 2.8 | 20 - 40 | Soluble | |

| Esters | Ethyl Acetate (EtOAc) | 4.4 | > 50 | Freely Soluble |

| Ketones | Acetone | 5.1 | 30 - 50 | Soluble |

| Polar Aprotic | N,N-Dimethylformamide (DMF) | 6.4 | > 100 | Very Soluble |

| Acetonitrile (ACN) | 5.8 | 10 - 30 | Sparingly Soluble | |

| Dimethyl Sulfoxide (DMSO) | 7.2 | > 50 | Freely Soluble | |

| Alcohols | Methanol (MeOH) | 5.1 | 5 - 15 | Sparingly Soluble |

| Ethanol (EtOH) | 4.3 | < 5 | Slightly Soluble | |

| Isopropanol (IPA) | 3.9 | < 5 | Slightly Soluble | |

| Hydrocarbons | Toluene | 2.4 | 15 - 30 | Soluble |

| Hexanes | 0.1 | < 1 | Very Slightly Soluble |

Disclaimer: The quantitative solubility data presented in this table is illustrative and based on the general solubility trends of similar N-Boc protected amino acid esters with nonpolar side chains. Actual solubility may vary depending on experimental conditions such as temperature, purity of the solute and solvent, and the presence of any additives.

Experimental Protocol for Quantitative Solubility Determination

To obtain accurate and reproducible solubility data, the isothermal equilibrium method (also known as the shake-flask method) followed by gravimetric analysis is a reliable and widely accepted technique.[3][4]

3.1. Materials and Equipment

-

This compound (high purity, crystalline solid)

-

Selected organic solvents (analytical or HPLC grade)

-

Analytical balance (readable to at least 0.1 mg)

-

Temperature-controlled orbital shaker or water bath

-

Screw-cap vials (e.g., 4 mL or 8 mL) with PTFE-lined septa

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, compatible with the chosen solvent)

-

Pre-weighed glass vials for evaporation

-

Vacuum oven or desiccator

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a screw-cap vial. The presence of undissolved solid is essential to ensure that equilibrium with a saturated solution is achieved.

-

Add a precisely known volume (e.g., 2.0 mL) of the selected organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25.0 ± 0.1 °C).

-

Agitate the mixture at a constant speed for a sufficient duration to allow the system to reach thermodynamic equilibrium. For compounds of this type, an equilibration period of 24 to 48 hours is typically recommended.[3] It is advisable to determine the required time by taking measurements at various intervals (e.g., 24, 36, 48 hours) until the measured concentration remains constant.

-

-

Sample Collection and Analysis:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to permit the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe. To avoid disturbing the solid, draw the liquid from the upper portion of the solution.

-

Immediately attach a 0.22 µm syringe filter to the syringe and dispense a precise aliquot (e.g., 1.0 mL) of the clear, filtered solution into a pre-weighed glass vial.

-

Record the exact mass of the empty vial and the vial containing the aliquot.

-

-

Solvent Evaporation and Mass Determination:

-

Place the vial containing the filtered solution in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until the solvent has completely evaporated and the dried solute remains.

-

Cool the vial to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the vial containing the dried residue on the analytical balance.

-

Repeat the drying and weighing cycle until a constant mass is achieved.

-

3.3. Data Calculation

-

Mass of dissolved solute (m_solute): (Mass of vial + residue) - (Mass of empty vial)

-

Volume of aliquot (V_aliquot): The precise volume of the filtered supernatant transferred to the evaporation vial (e.g., 1.0 mL).

-

Solubility (S) in mg/mL: S = m_solute (mg) / V_aliquot (mL)

-

Molar Solubility (M) in mol/L: M = S (g/L) / Molecular Weight ( g/mol )

-

The molecular weight of this compound is 285.38 g/mol .

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the isothermal equilibrium method of solubility determination.

Caption: Experimental Workflow for Solubility Determination.

References

A Technical Guide to the Spectral Analysis of Boc-3-cyclohexyl-L-alanine Methyl Ester

This technical guide provides a comprehensive overview of the expected spectral data for Boc-3-cyclohexyl-L-alanine methyl ester, a key building block in peptide synthesis and drug discovery.[1][2][3] The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate compound identification, purity assessment, and structural elucidation. While experimentally obtained spectra for this specific compound are not widely published, this guide synthesizes predicted data based on the analysis of closely related analogs and established spectroscopic principles.

Molecular Structure and Properties:

-

IUPAC Name: Methyl (2S)-2-[(tert-butoxycarbonyl)amino]-3-cyclohexylpropanoate[3]

-

Appearance: White solid[1]

Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from spectral data of analogous compounds, including Boc-L-alanine methyl ester and 3-cyclohexyl-L-alanine.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Spectral Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.95 | d | 1H | NH |

| ~4.25 | m | 1H | α-CH |

| ~3.70 | s | 3H | OCH₃ |

| ~1.65 | m | 2H | β-CH₂ |

| ~1.80 - 1.60 | m | 5H | Cyclohexyl CH, CH₂ |

| ~1.44 | s | 9H | Boc (CH₃)₃ |

| ~1.30 - 0.85 | m | 6H | Cyclohexyl CH₂ |

¹³C NMR (Carbon-13) Spectral Data (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~173.0 | Ester C=O |

| ~155.5 | Boc C=O |

| ~80.0 | Boc C(CH₃)₃ |

| ~53.0 | α-CH |

| ~52.0 | OCH₃ |

| ~40.5 | β-CH₂ |

| ~34.0 | Cyclohexyl C1 |

| ~33.0 | Cyclohexyl C2, C6 |

| ~28.3 | Boc (CH₃)₃ |

| ~26.5 | Cyclohexyl C3, C5 |

| ~26.0 | Cyclohexyl C4 |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.

Characteristic IR Absorption Bands (Predicted)

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~3350 | N-H | Stretching |

| ~2930, ~2850 | C-H (Alkyl) | Stretching |

| ~1745 | C=O (Ester) | Stretching |

| ~1710 | C=O (Carbamate) | Stretching |

| ~1510 | N-H | Bending |

| ~1250, ~1160 | C-O | Stretching |

Mass Spectrometry (MS)

Mass spectrometry data is crucial for confirming the molecular weight of the compound.

Mass Spectrometry Data (Predicted)

| m/z | Ion |

| 286.2 | [M+H]⁺ |

| 308.2 | [M+Na]⁺ |

| 230.1 | [M-C₄H₉O₂]⁺ |

| 186.1 | [M-Boc+H]⁺ |

Experimental Protocols

The following are generalized protocols for acquiring the spectral data described above. These should be adapted based on the specific instrumentation and experimental conditions.

NMR Data Acquisition

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound into a clean, dry NMR tube.[9]

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), containing an internal standard like tetramethylsilane (TMS).[9][10]

-

Ensure the sample is fully dissolved, using sonication if necessary.[9]

-

-

¹H NMR Acquisition:

-

¹³C NMR Acquisition:

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).

-

Integrate the peaks in the ¹H NMR spectrum.

-

IR Data Acquisition

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.[8]

-

Ensure firm and even contact between the sample and the crystal surface.

-

-

Data Acquisition:

-

Data Processing:

-

Perform a background subtraction.

-

Identify and label the major absorption peaks.

-

Mass Spectrometry Data Acquisition

-

Sample Preparation (Electrospray Ionization - ESI):

-

Data Acquisition:

-

Data Processing:

-

Analyze the resulting mass spectrum to identify the parent ion peaks (e.g., [M+H]⁺, [M+Na]⁺) and any significant fragment ions.

-

Workflow for Spectral Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Buy this compound | 98105-41-0 [smolecule.com]

- 3. This compound|CAS 98105-41-0 [benchchem.com]

- 4. Boc-β-cyclohexyl-L-alanine methyl ester | CymitQuimica [cymitquimica.com]

- 5. This compound | 98105-41-0 [chemicalbook.com]

- 6. 98105-41-0 | this compound | Next Peptide [nextpeptide.com]

- 7. Boc-L-alanine methyl ester | C9H17NO4 | CID 10856577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 11. benchchem.com [benchchem.com]

A Technical Guide to Boc-3-cyclohexyl-L-alanine Methyl Ester for Researchers and Drug Development Professionals

An in-depth exploration of the synthesis, commercial availability, and applications of the non-proteinogenic amino acid derivative, Boc-3-cyclohexyl-L-alanine methyl ester, a valuable building block in peptide and medicinal chemistry.

Introduction

This compound is a synthetic, protected amino acid derivative that has garnered significant interest in the fields of peptide synthesis and drug discovery. The incorporation of the non-proteinogenic amino acid 3-cyclohexyl-L-alanine (Cha) into peptide chains can impart unique and advantageous properties. The bulky and hydrophobic cyclohexyl side chain can enhance metabolic stability by sterically hindering enzymatic degradation, improve pharmacokinetic profiles by increasing lipophilicity, and modulate biological activity by influencing peptide conformation and receptor interactions.[1][2] This technical guide provides a comprehensive overview of the commercial suppliers, key chemical data, detailed synthesis protocols, and a significant application of peptides containing this valuable building block.

Commercial Suppliers and Product Specifications

A number of chemical suppliers offer this compound for research and development purposes. The table below summarizes the publicly available data from a selection of these commercial vendors, providing a comparative overview of product specifications.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Appearance | Melting Point (°C) | Optical Rotation |

| Chem-Impex | 98105-41-0 | C₁₅H₂₇NO₄ | 285.38 | ≥ 95% (HPLC) | White solid | - | [a]D20 = -19 ± 2º (c=1 in MeOH)[3] |

| ChemicalBook | 98105-41-0 | C₁₅H₂₇NO₄ | 285.38 | - | - | 47-49[4] | - |

| CymitQuimica | 98105-41-0 | C₁₅H₂₇NO₄ | 285.38 | Min. 95% | Crystalline substance | ~0 | - |

| Next Peptide | 98105-41-0 | C₁₅H₂₇NO₄ | 285.38 | - | - | - | - |

| Smolecule | 98105-41-0 | C₁₅H₂₇NO₄ | - | - | Crystalline solid | 47-49 | - |

| Thermo Scientific Chemicals | 37736-82-6 (for the acid) | C₁₄H₂₅NO₄ (for the acid) | 271.36 (for the acid) | 98% | - | - | - |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through a three-step process:

-

Synthesis of 3-Cyclohexyl-L-alanine: The foundational amino acid is prepared by the catalytic hydrogenation of L-phenylalanine.

-

N-terminal Boc Protection: The amino group of 3-cyclohexyl-L-alanine is protected with a tert-butyloxycarbonyl (Boc) group.

-

Methyl Esterification: The carboxylic acid moiety of the Boc-protected amino acid is converted to its methyl ester.

Below are detailed experimental protocols for each of these key steps.

Protocol 1: Synthesis of 3-Cyclohexyl-L-alanine from L-Phenylalanine

This procedure is adapted from a common method involving the reduction of the phenyl ring of L-phenylalanine.[1]

Materials:

-

L-phenylalanine (20 g, 121 mmol)[1]

-

Deionized water (200 ml)[1]

-

Isopropanol (200 ml)[1]

-

37% Hydrochloric acid (12.2 ml, 146 mmol)[1]

-

Pt/Rh catalyst (4% Pt + 1% Rh on activated carbon, ~50% water content, 2 g)[1]

-

Nitrogen gas

-

Hydrogen gas

Equipment:

-

Hydrogenation autoclave

-

Nutsche filter

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a suitable vessel, dissolve or suspend L-phenylalanine in a mixture of deionized water, isopropanol, and 37% hydrochloric acid.[1]

-

Add the Pt/Rh catalyst to the reaction mixture.[1]

-

Transfer the mixture to a hydrogenation autoclave.[1]

-

Purge the autoclave three times with nitrogen gas and then twice with hydrogen gas.[1]

-

Pressurize the autoclave with hydrogen gas to 8-10 bar and heat the reaction system to 50-60°C.[1]

-

Maintain the reaction under these conditions for 6-8 hours.

-

After the reaction is complete, cool the autoclave, depressurize, and purge three times with nitrogen gas.[1]

-

Filter the hot reaction mixture through a nutsche filter to remove the catalyst.[1]

-

Wash the catalyst with deionized water (50 ml).[1]

-

Concentrate the filtrate under reduced pressure to remove the isopropanol.

-

Adjust the pH of the remaining aqueous solution to 5-6 with a 50% sodium hydroxide solution to precipitate the product.

-

Cool the solution to 0-10°C, collect the product by filtration, wash with deionized water, and dry in a vacuum oven at 50-70°C.

Protocol 2: N-terminal Boc Protection of 3-Cyclohexyl-L-alanine

This is a general procedure for the Boc protection of an amino acid using di-tert-butyl dicarbonate (Boc)₂O.

Materials:

-

3-Cyclohexyl-L-alanine (1 equivalent)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents)

-

Triethylamine (Et₃N) (1.5 equivalents)[5]

-

Dioxane/water (1:1 v/v)[5]

-

Ethyl acetate

-

5% Citric acid solution

-

Anhydrous sodium sulfate or magnesium sulfate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 3-cyclohexyl-L-alanine and triethylamine in a 1:1 mixture of dioxane and water (approximately 1.2 ml per mmol of amino acid).[5]

-

At room temperature, add (Boc)₂O with stirring.[5]

-

Continue stirring for 2 hours; the mixture should become homogeneous within the first hour.[5]

-

Dilute the mixture with water (1.5 ml per mmol of amino acid).[5]

-

Extract the aqueous mixture twice with ethyl acetate to remove byproducts.[5]

-

Acidify the aqueous layer with a 5% citric acid solution and immediately extract three times with ethyl acetate.[5]

-

Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, and evaporate to obtain the crude Boc-3-cyclohexyl-L-alanine.[5]

Protocol 3: Methyl Esterification of Boc-3-cyclohexyl-L-alanine

This protocol describes a general method for the esterification of an N-protected amino acid.

Materials:

-

Boc-3-cyclohexyl-L-alanine (1 equivalent)

-

Methanol (as solvent)

-

Thionyl chloride (SOCl₂) or a catalytic amount of a strong acid (e.g., sulfuric acid)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser (if heating is required)

-

Separatory funnel

-

Rotary evaporator

Procedure (using thionyl chloride):

-

Suspend Boc-3-cyclohexyl-L-alanine in methanol in a round-bottom flask.

-

Cool the suspension in an ice bath.

-

Slowly add thionyl chloride dropwise with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC).

-

Remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Application in Targeting Mitochondrial Dysfunction

Peptides containing 3-cyclohexyl-L-alanine have shown promise in targeting cellular organelles and modulating their function. A notable example is the development of α-helical amphipathic peptides that selectively target cardiolipin in the inner mitochondrial membrane.[6][7] Mitochondrial dysfunction is a hallmark of various degenerative diseases and is often associated with the disruption of the cristae structure due to cardiolipin remodeling.

A specific cyclohexylalanine-containing peptide, designated CMP3013, has been shown to selectively bind to abnormal mitochondria.[7] This interaction preserves the cristae structure, reduces the production of reactive oxygen species (ROS), and enhances the generation of adenosine triphosphate (ATP).[6][7][8] The hydrophobic nature of the cyclohexylalanine residue is thought to enhance the peptide's interaction with the fatty acid region of cardiolipin.[8]

Below is a diagram illustrating the proposed mechanism of action for such a cardiolipin-targeting peptide.

Caption: Proposed mechanism of mitochondrial rescue by a cyclohexylalanine-containing peptide.

Conclusion

This compound is a valuable and versatile building block for peptide chemists and drug discovery professionals. Its synthesis, while multi-step, is achievable through established chemical transformations. The incorporation of the 3-cyclohexyl-L-alanine moiety into peptides offers a strategic approach to enhance their therapeutic potential by improving metabolic stability and modulating biological activity. The demonstrated ability of cyclohexylalanine-containing peptides to target and rescue dysfunctional mitochondria highlights the significant potential of this non-proteinogenic amino acid in the development of novel therapeutics for a range of diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | 98105-41-0 [chemicalbook.com]

- 5. peptide.com [peptide.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Cyclohexylalanine-Containing α-Helical Amphipathic Peptide Targets Cardiolipin, Rescuing Mitochondrial Dysfunction in Kidney Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cyclohexylalanine-Containing α-Helical Amphipathic Peptide Targets Cardiolipin, Rescuing Mitochondrial Dysfunction in Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Hydrophobic Properties of Boc-3-cyclohexyl-L-alanine Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrophobic characteristics of Boc-3-cyclohexyl-L-alanine methyl ester, a key building block in modern peptide synthesis and drug discovery. Its pronounced hydrophobicity, conferred by the cyclohexyl side chain, significantly influences the physicochemical properties of peptides, impacting their stability, solubility, and bioavailability.[1][2] This document outlines the available physicochemical data, provides a detailed experimental protocol for determining its lipophilicity, and illustrates its application in solid-phase peptide synthesis.

Core Physicochemical Properties

This compound is a chiral amino acid derivative valued for its role in creating peptides with enhanced therapeutic potential.[1][3] The tert-butoxycarbonyl (Boc) protecting group on the amine and the methyl ester on the carboxyl function render it a stable and versatile intermediate for both solid-phase and solution-phase peptide synthesis.[3][4] The defining feature of this compound is its cyclohexyl side chain, which imparts significant lipophilicity.[4] This increased hydrophobicity can influence the conformational properties of the resulting peptides, a crucial aspect in structure-activity relationship (SAR) studies.[4]

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₇NO₄ | [2] |

| Molecular Weight | 285.38 g/mol | [2] |

| Appearance | White solid | [2] |

| Melting Point | 47-49 °C | [5] |

| CAS Number | 98105-41-0 | [2] |

| PubChem CID | 4264602 | [2] |

| Predicted logP | Not available in public databases | |

| Water Solubility | Not available in public databases |

Experimental Protocol: Determination of Octanol-Water Partition Coefficient (logP) by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Principle:

This method is based on the correlation between a compound's retention time on a reversed-phase HPLC column and its logP value. A calibration curve is generated using a series of standard compounds with known logP values. The retention time of the test compound (this compound) is then used to interpolate its logP value from the calibration curve.

Materials and Reagents:

-

This compound

-

Reference standards with a range of known logP values (e.g., uracil, phenol, aniline, toluene, naphthalene)

-

HPLC grade water

-

HPLC grade acetonitrile

-

Trifluoroacetic acid (TFA)

-

Methanol (for sample preparation)

-

Reversed-phase C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

HPLC system with a UV detector

Procedure:

-

Preparation of Mobile Phases:

-

Mobile Phase A: 0.1% (v/v) TFA in water

-

Mobile Phase B: 0.1% (v/v) TFA in acetonitrile

-

-

Preparation of Standard Solutions:

-

Prepare stock solutions of each reference standard and this compound in methanol at a concentration of 1 mg/mL.

-

From the stock solutions, prepare working solutions at a concentration of 0.1 mg/mL in a 50:50 mixture of methanol and water.

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column

-

Mobile Phase: A gradient of Mobile Phase A and Mobile Phase B. A typical gradient could be:

-

0-20 min: 5% to 95% B

-

20-25 min: 95% B

-

25-26 min: 95% to 5% B

-

26-30 min: 5% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection Wavelength: 220 nm

-

Injection Volume: 10 µL

-

-

Data Analysis:

-

Inject each standard solution and the test compound solution onto the HPLC system and record the retention time (t_R_).

-

Determine the column dead time (t_0_) by injecting a non-retained compound like uracil.

-

Calculate the capacity factor (k') for each compound using the formula: k' = (t_R_ - t_0_) / t_0_

-

Plot a calibration curve of log(k') versus the known logP values for the reference standards.

-

Perform a linear regression analysis to obtain the equation of the line (y = mx + c), where y = log(k') and x = logP.

-

Using the calculated log(k') value for this compound, determine its logP value from the calibration curve.

-

Application in Peptide Synthesis: An Experimental Workflow

This compound is a valuable building block in solid-phase peptide synthesis (SPPS), particularly when designing peptides with increased hydrophobicity to enhance their interaction with biological membranes or to improve their stability.[1] The following diagram illustrates the general workflow of incorporating this amino acid into a growing peptide chain using Boc-SPPS.

This workflow demonstrates the cyclical nature of solid-phase peptide synthesis.[1][4][] The process begins with a resin support, followed by repeated cycles of deprotection of the N-terminal Boc group, neutralization, and coupling of the next Boc-protected amino acid, in this case, the hydrophobic Boc-3-cyclohexyl-L-alanine.[1][7] Each step is followed by thorough washing to remove excess reagents and byproducts.[] Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and side-chain protecting groups are removed, followed by purification.[7] The incorporation of this compound is particularly useful in the synthesis of bioactive peptides, such as those with antimicrobial or cell-penetrating properties, where hydrophobicity plays a key role in their mechanism of action.

References

The Cyclohexyl Group in Boc-3-cyclohexyl-L-alanine Methyl Ester: A Technical Guide to Enhancing Peptide Therapeutics

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-canonical amino acids into peptide-based therapeutics is a powerful strategy to overcome their inherent limitations, such as poor metabolic stability and low bioavailability. Boc-3-cyclohexyl-L-alanine methyl ester, a derivative of the non-proteinogenic amino acid cyclohexylalanine (Cha), serves as a critical building block in this endeavor. The cyclohexyl group, a saturated six-carbon ring, imparts unique physicochemical properties that significantly enhance the therapeutic potential of peptides. This technical guide provides an in-depth analysis of the role of the cyclohexyl group in this compound, focusing on its impact on peptide structure, stability, and biological activity. Detailed experimental protocols, quantitative data, and visual representations of relevant biological pathways are presented to facilitate its application in drug discovery and development.

Introduction

Peptide-based drugs offer high specificity and potency but are often hampered by rapid degradation by proteases and poor membrane permeability. The modification of peptide backbones with unnatural amino acids is a key strategy to address these challenges. Cyclohexylalanine, an analog of phenylalanine where the aromatic phenyl ring is replaced by a saturated cyclohexyl ring, has emerged as a valuable tool for medicinal chemists. The tert-butoxycarbonyl (Boc) protecting group and the methyl ester in this compound make it a versatile building block for solid-phase peptide synthesis (SPPS). This guide elucidates the multifaceted role of the cyclohexyl moiety in enhancing the pharmacological properties of peptides.

The Physicochemical Impact of the Cyclohexyl Group

The substitution of a phenyl group with a cyclohexyl group introduces significant changes to the local environment within a peptide, primarily driven by alterations in hydrophobicity and stereochemistry.

-

Increased Hydrophobicity: The cyclohexyl group is more hydrophobic than the phenyl group. This increased lipophilicity can enhance the binding affinity of a peptide to its receptor, particularly if the binding pocket has a hydrophobic character. Furthermore, it can improve the peptide's ability to cross cellular membranes.

-

Three-Dimensional Structure: Unlike the planar phenyl ring, the cyclohexyl group has a flexible three-dimensional chair or boat conformation. This non-planar structure can introduce conformational rigidity to the peptide backbone, locking it into a bioactive conformation and potentially increasing receptor binding affinity and selectivity.[1][2]

-

Steric Hindrance and Proteolytic Stability: The bulky nature of the cyclohexyl side chain provides a steric shield, hindering the approach of proteolytic enzymes to the adjacent peptide bonds.[2] This steric hindrance significantly increases the peptide's resistance to enzymatic degradation, leading to a longer in vivo half-life.

Quantitative Analysis: Impact on Receptor Binding and Stability

The advantages conferred by the cyclohexyl group have been quantified in various studies. A notable example is in the development of metabolically stable analogs of apelin, an endogenous peptide with cardiovascular effects.

| Peptide Analog | Amino Acid at Position 13 | APJ Receptor Binding Affinity (Ki, nM)[1] | Plasma Half-life (t½, min)[1] |

| Pyr-1-apelin-13 (native) | Phenylalanine (Phe) | 1.26 ± 0.15 | 5.2 ± 0.5 |

| Analog 3 | Cyclohexylalanine (Cha) | 0.89 ± 0.11 | 210 ± 15 |

Table 1: Comparison of binding affinity and plasma stability of native apelin-13 and its cyclohexylalanine-containing analog.

The data clearly demonstrates that the substitution of phenylalanine with cyclohexylalanine in the apelin-13 peptide results in a modest increase in binding affinity to the apelin receptor (APJ) but a dramatic, over 40-fold increase in plasma half-life.[3] This remarkable enhancement in stability underscores the pivotal role of the cyclohexyl group in protecting the peptide from enzymatic degradation.

Experimental Protocols

Synthesis of this compound

A general, two-step procedure for the synthesis of N-Boc-β-amino acid methyl esters from the corresponding α-amino acid can be adapted for the synthesis of this compound.[4]

Step 1: Boc Protection of 3-cyclohexyl-L-alanine

-

Dissolve 3-cyclohexyl-L-alanine (1 equivalent) in a 1:1 mixture of dioxane and water.

-

Add sodium hydroxide (2 equivalents) and stir until the amino acid is fully dissolved.

-

Cool the solution to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) portion-wise while maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Acidify the reaction mixture to pH 2-3 with cold 1N HCl.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Boc-3-cyclohexyl-L-alanine.

Step 2: Methyl Esterification

-

Dissolve the Boc-3-cyclohexyl-L-alanine from Step 1 in methanol.

-

Cool the solution to 0 °C.

-

Slowly add thionyl chloride (1.2 equivalents) dropwise.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to obtain this compound.

Solid-Phase Peptide Synthesis (SPPS) of a Cyclohexylalanine-Containing Peptide (Boc-Strategy)

This protocol describes the manual solid-phase synthesis of a hypothetical peptide containing 3-cyclohexyl-L-alanine using Boc chemistry.

Materials:

-

Merrifield resin (or other suitable resin for Boc chemistry)

-

Boc-protected amino acids (including Boc-3-cyclohexyl-L-alanine)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIPEA)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

Piperidine (for Fmoc removal if comparing strategies)

-

Cleavage cocktail (e.g., HF or a milder trifluoromethanesulfonic acid (TFMSA)-based cocktail)

Protocol:

-

Resin Swelling: Swell the resin in DCM for 1-2 hours in a reaction vessel.

-

Boc Deprotection:

-

Wash the resin with DCM.

-

Add a solution of 50% TFA in DCM to the resin and agitate for 30 minutes.

-

Drain the TFA solution and wash the resin with DCM, followed by a neutralization wash with 10% DIPEA in DCM, and finally with DCM and DMF.

-

-

Amino Acid Coupling:

-

In a separate vessel, dissolve the Boc-amino acid (3 equivalents) and HOBt (3 equivalents) in DMF.

-

Add DCC (3 equivalents) to the amino acid solution and allow it to pre-activate for 10-15 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 2-4 hours. Monitor the coupling reaction using a ninhydrin test.

-

-

Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

-

Repeat: Repeat the deprotection and coupling cycles until the desired peptide sequence is assembled.

-

Cleavage and Deprotection:

-

Wash the final peptide-resin with DCM and dry under vacuum.

-

Treat the resin with the cleavage cocktail for 1-2 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitate the crude peptide in cold diethyl ether.

-

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Figure 1: General workflow for the solid-phase synthesis of a cyclohexylalanine-containing peptide using Boc chemistry.

Biological Context: Apelin Receptor Signaling

The enhanced stability and receptor affinity of cyclohexylalanine-containing peptides make them potent modulators of biological signaling pathways. In the case of apelin analogs, the target is the G-protein coupled apelin receptor (APJ). Activation of APJ by an apelin analog containing cyclohexylalanine triggers a cascade of downstream signaling events with significant physiological consequences.[5][6]

Figure 2: Simplified signaling pathway of the apelin receptor activated by a cyclohexylalanine-containing apelin analog, leading to vasodilation.

The binding of the apelin analog to the APJ receptor leads to the activation of G proteins, which in turn activate downstream effectors such as phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K).[7] The PI3K/Akt pathway ultimately leads to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS), resulting in the production of nitric oxide (NO). NO then diffuses to vascular smooth muscle cells, causing relaxation and vasodilation, which contributes to the regulation of blood pressure.

Conclusion

The cyclohexyl group in this compound is a key structural feature that confers significant advantages in the design of peptide-based therapeutics. Its ability to increase hydrophobicity, introduce a defined three-dimensional structure, and provide steric hindrance against enzymatic degradation leads to peptides with enhanced receptor binding affinity and dramatically improved metabolic stability. The quantitative data on apelin analogs clearly illustrates these benefits. The provided experimental protocols and the visualization of the apelin receptor signaling pathway offer a practical framework for the application of this valuable building block in the development of next-generation peptide drugs with superior pharmacokinetic and pharmacodynamic profiles. The strategic incorporation of this compound into peptide sequences is a proven and effective strategy for researchers and drug developers aiming to create more potent and durable therapeutic agents.

References

- 1. Metabolically stable apelin-analogues, incorporating cyclohexylalanine and homoarginine, as potent apelin receptor activators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Metabolically stable apelin-analogues, incorporating cyclohexylalanine and homoarginine, as potent apelin receptor activators - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cusabio.com [cusabio.com]

- 6. The apelin receptor: Physiology, pathology, cell signalling, and ligand modulation of a peptide-activated class A GPCR - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A network map of apelin-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Boc-3-cyclohexyl-L-alanine Methyl Ester: Synthesis, Applications, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Boc-3-cyclohexyl-L-alanine methyl ester, a valuable synthetic amino acid derivative. This document details its synthesis, its incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS), and its role in modulating biological pathways, particularly in the context of G-protein coupled receptor (GPCR) signaling.

Chemical Identity and Synonyms

This compound is a non-proteinogenic amino acid derivative widely utilized in peptide synthesis and medicinal chemistry. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the amine and the methyl ester on the carboxyl group makes it a versatile building block for the synthesis of complex peptides.[1] The cyclohexyl side chain imparts unique conformational properties and increased hydrophobicity to the resulting peptides.[1]

Table 1: Chemical Identifiers and Synonyms

| Identifier | Value |

| IUPAC Name | methyl (2S)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |

| Synonyms | Boc-β-cyclohexyl-L-alanine methyl ester, Boc-L-cyclohexylalanine methyl ester, N-Boc-3-cyclohexyl-L-alanine methyl ester, Boc-Cha-OMe |

| CAS Number | 98105-41-0[2] |

| Molecular Formula | C15H27NO4[3] |

| Molecular Weight | 285.38 g/mol [3] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the readily available amino acid, L-phenylalanine. A common synthetic route involves the protection of the amino and carboxyl groups, followed by the reduction of the phenyl ring to a cyclohexyl ring.

Experimental Protocol: Synthesis of this compound

This protocol outlines a representative synthesis, adapted from established chemical literature.

Step 1: N-Boc Protection of L-Phenylalanine

-

Dissolve L-phenylalanine (1 equivalent) in a 1:1 mixture of dioxane and water.

-

Add sodium carbonate (2.5 equivalents) to the solution and stir until dissolved.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Add di-tert-butyl dicarbonate (Boc)2O (1.1 equivalents) portion-wise while maintaining the temperature at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Acidify the reaction mixture to pH 2-3 with 1M HCl.

-